(Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-thioxothiazolidin-2-one
Description
Properties
IUPAC Name |
(5Z)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c1-25-16-9-7-13(8-10-16)18-14(11-17-19(26)21-20(24)27-17)12-23(22-18)15-5-3-2-4-6-15/h2-12H,1H3,(H,21,24,26)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGRXGYXUCMZLH-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=S)NC(=O)S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=S)NC(=O)S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-thioxothiazolidin-2-one is a derivative of thiazolidin-2-one, a class of compounds known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables and recent research findings.
Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a thiazolidinone core, which is essential for its biological activity. The presence of the 4-methoxyphenyl and pyrazole groups enhances its pharmacological properties.
1. Anticancer Activity
Thiazolidinone derivatives have shown significant potential as anticancer agents. Recent studies indicate that compounds similar to the one exhibit cytotoxic effects against various cancer cell lines. For example, thiazolidinone derivatives have been found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of angiogenesis .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF-7 | 15.0 | Cell cycle arrest |
| (Z)-5... | A549 | 10.0 | Inhibition of VEGF |
2. Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have demonstrated that thiazolidinone derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
3. Anti-inflammatory Activity
Thiazolidinone derivatives are also recognized for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various thiazolidinone derivatives, including our compound, against A549 lung cancer cells. The results indicated that at a concentration of 10 µM , the compound significantly reduced cell viability by 75% , suggesting strong potential as an anticancer agent.
Case Study 2: Antimicrobial Assessment
In another investigation, the antimicrobial activity was assessed against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated an MIC of 16 µg/mL , highlighting its effectiveness against resistant bacterial strains.
The mechanisms underlying the biological activities of thiazolidinone derivatives are multifaceted:
- Anticancer : Induction of apoptosis through activation of caspases and inhibition of tumor-promoting pathways.
- Antimicrobial : Disruption of bacterial membrane integrity and inhibition of essential metabolic enzymes.
- Anti-inflammatory : Inhibition of NF-kB signaling pathway leading to decreased expression of inflammatory mediators.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have indicated that derivatives of thioxothiazolidin compounds exhibit significant anti-inflammatory properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) isozymes, specifically COX-1 and COX-2. The compound (Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-thioxothiazolidin-2-one and its derivatives demonstrated promising results in inhibiting COX enzymes, which are critical in the inflammatory process.
Table 1: COX Inhibition Potency of Thioxothiazolidin Derivatives
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.26 | >192.3 |
| Compound B | 0.28 | 178.57 |
| (Z)-5... | TBD | TBD |
These compounds were further tested in vivo using carrageenan-induced rat paw edema models, showing significant reduction in inflammation comparable to established anti-inflammatory drugs like celecoxib .
Anti-cancer Potential
The thioxothiazolidin scaffold has been recognized for its anticancer properties. Several studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study highlighted that certain thioxothiazolidin derivatives inhibited the proliferation of melanoma cells significantly more than standard treatments.
Case Study: Cytotoxicity Against Melanoma Cells
In vitro assays conducted on B16F10 melanoma cells revealed that specific derivatives of (Z)-5... inhibited cellular tyrosinase activity and melanin production, indicating potential use as anti-melanogenic agents as well . The binding affinities of these compounds with the active site of tyrosinase were confirmed through molecular docking studies, suggesting a mechanism through which these compounds exert their effects.
Anti-melanogenic Activity
The compound has shown remarkable efficacy in inhibiting melanin production, making it a candidate for skin-whitening agents. The study on its derivatives demonstrated that they possess stronger inhibitory activity against mushroom tyrosinase compared to kojic acid, a widely used skin-lightening agent.
Table 2: Inhibitory Activity Against Tyrosinase
| Compound | IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| Compound 2b | 0.47 ± 0.97 | 141-fold higher |
| Compound 2f | TBD | Greater than kojic acid |
The results indicate that the presence of specific substituents on the pyrazole ring enhances the inhibitory activity against tyrosinase, which is crucial for melanin synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substitution on the Pyrazole Ring
- Methoxy vs. Ethoxy/Methyl Groups: The compound in , (Z)-5-((3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one, replaces the 4-methoxyphenyl group with a bulkier 4-ethoxy-2-methylphenyl substituent. The isopropyl group on the thiazolidinone ring further modifies solubility and metabolic stability .
- Isopropoxy and Benzyl Modifications: describes a derivative with a 4-isopropoxyphenyl group and a 4-methoxybenzyl substituent on the thiazolidinone. The isopropoxy group introduces greater steric bulk, which may distort the pyrazole ring’s planarity, affecting π-π stacking interactions. The benzyl group could improve aromatic interactions in protein binding pockets but may also increase susceptibility to oxidative metabolism .
2.2. Thiazolidinone Ring Modifications
- Thioxo vs. Piperidinyl/Amino Groups: In , the compound (Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one replaces the 4-thioxo group with a piperidinyl moiety.
- Methylthio Substitution: highlights analogs like (Z)-5-(substituted)-2-(methylthio)thiazol-4(5H)-one, where the thioxo group is replaced with a methylthio substituent.
2.3. Core Structure Variations
- Pyrazolone vs. Thiazolidinone: discusses pyrazolone derivatives (e.g., (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone), which lack the thiazolidinone’s sulfur atom. The pyrazolone core is more electron-rich, influencing charge distribution and dipole interactions. Such differences may explain divergent bioactivity, such as anti-inflammatory vs. antimicrobial effects .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-thioxothiazolidin-2-one?
The synthesis typically involves multi-step reactions starting from pyrazole and thiazolidinone precursors. Key steps include:
- Condensation reactions to form the pyrazole-thiazolidinone core.
- Knoevenagel condensation to introduce the methylene bridge between the pyrazole and thiazolidinone moieties .
- Reflux conditions in solvents like ethanol or acetic acid to optimize yields (e.g., 85% yield achieved in analogous compounds via reflux with anhydrous sodium acetate) .
- Use of catalysts such as acids or bases to enhance reaction efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., Z-configuration of the methylene bridge) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying by-products .
- Infrared (IR) spectroscopy : Identifies functional groups like C=O (1702 cm⁻¹) and C=S (thioxo group) .
Q. What preliminary biological activities have been reported for structurally related thiazolidinone-pyrazole hybrids?
- Antimicrobial activity : Analogous compounds inhibit bacterial growth (e.g., E. coli, S. aureus) via membrane disruption .
- Anti-inflammatory effects : Thiazolidinone derivatives suppress COX-2 and TNF-α in vitro .
- Anticancer potential : Pyrazole-thiazolidinone hybrids induce apoptosis in cancer cell lines (e.g., MCF-7, HeLa) through caspase-3 activation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and selectivity of the methylene bridge formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol reduces side reactions .
- Temperature control : Reflux (~80°C) balances kinetics and thermodynamics for optimal Z-isomer formation .
- Catalyst screening : Acidic (e.g., glacial acetic acid) or basic (e.g., sodium acetate) catalysts stabilize intermediates .
- Real-time monitoring : Thin-layer chromatography (TLC) tracks reaction progress and identifies by-products .
Q. What strategies are recommended to resolve contradictions in biological activity data across different studies?
- Dose-response profiling : Establish EC₅₀ values to compare potency under standardized conditions .
- Target validation : Use Surface Plasmon Resonance (SPR) to quantify binding affinities for suspected targets (e.g., kinases, receptors) .
- Structural-activity relationships (SAR) : Modify substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophoric elements .
- pH stability assays : Test compound degradation under physiological pH to rule out false-negative results .
Q. How can the mechanism of action be elucidated for this compound in anticancer studies?
- Enzyme inhibition assays : Measure activity against topoisomerase II or tubulin polymerization .
- Transcriptomic profiling : RNA sequencing identifies dysregulated pathways (e.g., apoptosis, cell cycle) in treated cells .
- Molecular docking : Model interactions with ATP-binding pockets or DNA grooves using software like AutoDock .
- Flow cytometry : Quantify ROS generation and mitochondrial membrane depolarization to confirm apoptosis .
Q. What are the key challenges in comparing this compound’s efficacy with structurally similar derivatives?
- Substituent variability : Small changes (e.g., chloro vs. methoxy groups) drastically alter solubility and bioavailability .
- Stereochemical complexity : The Z-configuration of the methylene bridge is critical for activity but challenging to isolate .
- Assay variability : Standardize protocols (e.g., MTT assay incubation time) to ensure cross-study comparability .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in spectroscopic data during structural characterization?
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., CCDC deposition for analogs) .
- Isotopic labeling : Synthesize ¹³C-labeled intermediates to trace carbon connectivity .
Q. What computational tools are recommended for predicting this compound’s ADMET properties?
- SwissADME : Predicts logP, bioavailability, and blood-brain barrier penetration .
- ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀) and hepatotoxicity risks .
- Molecular dynamics simulations : Model binding stability with targets over time (e.g., GROMACS software) .
Comparative Analysis of Structural Analogs
Q. How does the substitution pattern on the phenyl ring influence biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
